molecular formula C10H18O2 B1236612 2-Endo-hydroxy-1,8-cineole

2-Endo-hydroxy-1,8-cineole

Cat. No.: B1236612
M. Wt: 170.25 g/mol
InChI Key: YVCUGZBVCHODNB-QXFUBDJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Endo-hydroxy-1,8-cineole is a synthetic derivative of the natural monoterpene 1,8-cineole (eucalyptol), engineered to offer unique properties for research applications. This compound is part of a class of esters known for their characteristic and unique odors, with the tert -butyl acetate ester of this compound being noted for its particularly interesting aroma profile . The primary research value of this compound lies in its demonstrated antimicrobial and bactericidal activities. Studies employing the broth dilution method have shown that its synthetic esters, especially the tert -butyl acetate form, exhibit significant activity against key test bacteria including Staphylococcus aureus , Escherichia coli , and Pseudomonas fluorescens . This positions it as a compound of interest for investigating new anti-infective agents. The parent molecule, 1,8-cineole, is well-known for its broad anti-inflammatory, antimicrobial, and mucolytic properties, with mechanistic studies showing it can modulate the immune response by inhibiting the production of pro-inflammatory cytokines . It is efficiently absorbed and distributed systemically in the body after oral administration, and is metabolized by the cytochrome P450 system in the liver . Researchers are exploring 1,8-cineole and its derivatives for applications in treating inflammatory airway diseases like asthma and COPD, chronic rhinosinusitis, and various bacterial and viral infections . This compound, with its enhanced and specific activity, offers a valuable tool for further probing these mechanisms and developing novel therapeutic and preservative strategies. This product is intended for research purposes only and is not for human consumption or diagnostic use.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,4S,6R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

YVCUGZBVCHODNB-QXFUBDJGSA-N

SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C[C@H]1O)C(O2)(C)C

Canonical SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Origin of Product

United States

Scientific Research Applications

Biotransformation and Production

Microbial Biotransformation
The biotransformation of 1,8-cineole into 2-endo-hydroxy-1,8-cineole can be achieved using various microorganisms. Notably, studies have demonstrated that filamentous fungi such as Mucor ramannianus and Aspergillus niger can convert 1,8-cineole into multiple hydroxylated products with high regioselectivity. For instance, M. ramannianus showed over 99% conversion efficiency within 24 hours when incubated with a substrate concentration of 1 g/L . This biocatalytic process not only yields this compound but also other valuable compounds, making it a promising method for producing this hydroxylated derivative on an industrial scale.

Table 1: Microbial Biotransformation of 1,8-Cineole

MicroorganismConversion RateProducts Obtained
Mucor ramannianus>99% (24h)This compound, 2-exo-hydroxy-1,8-cineole
Aspergillus nigerHigh2-exo-hydroxy-1,8-cineole
Rhodococcus sp. (C1)98% (24h)2-oxo-1,8-cineole, this compound
Bacillus cereus74% (24h)2-exo-hydroxy-1,8-cineole

Medicinal Applications

Therapeutic Potential
Research indicates that this compound possesses significant therapeutic potential. It has been studied for its effects on neurodegenerative diseases such as Alzheimer's disease. The compound is noted for its ability to modulate certain biochemical pathways that may contribute to neuroprotection . Additionally, it has shown promise as an antimicrobial agent. A study highlighted the synthesis of various esters of this compound that exhibited strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents .

Table 2: Antimicrobial Activity of Esters of this compound

Ester TypeTarget BacteriaActivity Level
Tert-butyl acetateStaphylococcus aureusHigh
Tert-butyl acetateEscherichia coliHigh
Tert-butyl acetatePseudomonas fluorescensHigh

Agricultural Applications

Herbicidal Properties
The hydroxylated derivatives of 1,8-cineole have been investigated for their herbicidal properties. Research indicates that these compounds can enhance herbicidal activity against various plant species such as ryegrass and radish . The ability to modify the structure of these compounds through biotransformation opens avenues for creating more effective natural herbicides that could reduce reliance on synthetic chemicals.

Comparison with Similar Compounds

Structural and Functional Differences

Hydroxy-1,8-cineole derivatives vary in the position of hydroxylation (e.g., α2, β2, α3, 9-hydroxy) and stereochemistry (endo/exo), which significantly influence their biological properties:

Compound Hydroxyl Position Key Bioactivity Enantiomeric Ratio (E1) Key Studies
2-Endo-hydroxy-1,8-cineole 2-endo Antimicrobial, bactericidal Not reported Miyazawa & Hashimoto, 2002
α2-Hydroxy-1,8-cineole α2 (axial) Human milk metabolite <10% E1 Kirsch & Buettner, 2013
β2-Hydroxy-1,8-cineole β2 (equatorial) Human milk metabolite 20–60% E1 Kirsch & Buettner, 2013
2-Exo-hydroxy-1,8-cineole 2-exo Major CYP3A4 metabolite in humans Not reported Miyazawa et al., 2001
9-Hydroxy-1,8-cineole 9 Human milk metabolite 50–80% E1 Kirsch & Buettner, 2013
  • Metabolic Pathways : 2-Exo-hydroxy-1,8-cineole is a primary metabolite in human and rat liver microsomes via CYP3A enzymes, whereas 2-endo is produced microbially (e.g., Sphingomonas spp.) .

Bioactivity Profiles

  • Antimicrobial Activity: this compound demonstrates broad-spectrum activity (MIC values: 0.1–1.0 µg/mL against Gram-positive and Gram-negative bacteria) .
  • Metabolic and Excretion Profiles :

    • This compound is a unique component of Tea Tree Hydrosol (TTH) , contributing to its distinct antimicrobial profile compared to Tea Tree Oil (TTO) .
    • α2- and β2-hydroxy derivatives are excreted in human milk post-1,8-cineole ingestion, with concentrations correlating to maternal intake .

Enantiomeric Distribution

Enantiomeric ratios (E1 = first eluting enantiomer) vary among derivatives:

  • α2-Hydroxy : <10% E1 (narrow distribution) .
  • β2-Hydroxy : 20–60% E1 (broad distribution) .
  • 9-Hydroxy : 50–80% E1 .

Key Research Findings

Antimicrobial Superiority : this compound outperforms other hydroxylated derivatives, likely due to optimal hydroxyl positioning enhancing membrane disruption .

Ecological Role : In Gonipterus weevils, 2-α-hydroxy-1,8-cineole is a major metabolite in frass, suggesting detoxification adaptations .

Preparation Methods

Strain Selection and Isolation

The Rhodococcus sp. strain described by Rodríguez et al. (2006) was isolated from soil beneath Eucalyptus trees, a niche environment enriched with 1,8-cineole due to leaf litter decomposition. This strain exhibited a natural predisposition for metabolizing 1,8-cineole, making it an ideal candidate for biotransformation studies. Pre-culturing involved inoculation in lysogeny broth (LB) supplemented with 0.1% 1,8-cineole, followed by incubation at 30°C for five days to acclimate the strain to the substrate.

Biotransformation Protocol

The optimized protocol involves three stages:

  • Cell Preparation : Harvested cells are washed with BG-11 minimal media and centrifuged to remove residual nutrients.

  • Reaction Setup : The pellet is resuspended in modified BG-11 media containing 0.1% 1,8-cineole, with inoculum sizes ranging from 2×1072 \times 10^7 to 1×1091 \times 10^9 cells/mL.

  • Incubation : Cultures are agitated at 200 rpm and 30°C for 24–67 hours, after which metabolites are extracted via sonication and dichloromethane partitioning.

Optimization of Critical Biotransformation Parameters

Inoculum Size and Conversion Efficiency

Inoculum density directly impacts biotransformation efficiency. Testing three inoculum sizes (2×1072 \times 10^7, 5×1075 \times 10^7, and 1×1091 \times 10^9 cells/mL) revealed that the largest inoculum produced the highest yield of this compound (56% of total products) while minimizing byproduct formation.

Table 1: Effect of Inoculum Size on Product Profile

Inoculum Size (cells/mL)2-Endo Yield (%)2-Exo Yield (%)2-Oxo Yield (%)
2×1072 \times 10^7322818
5×1075 \times 10^7412422
1×1091 \times 10^9561923

Reaction Time and Kinetic Profiling

Time-course analyses demonstrated that maximal yield of this compound (56%) occurs at 24 hours, with prolonged incubation leading to gradual oxidation of the hydroxylated product to 2-oxo-1,8-cineole.

Table 2: Product Distribution Over Time

Reaction Time (hours)2-Endo Yield (%)2-Exo Yield (%)2-Oxo Yield (%)
24561923
48482228
67372535

Stereochemical Control and Byproduct Management

The Rhodococcus sp. strain exhibits moderate stereoselectivity, producing both 2-endo- and 2-exo-hydroxy-1,8-cineole. Chiral gas chromatography confirmed that each diastereomer is optically pure, with no racemization detected. While this duality complicates isolation, adjusting reaction parameters (e.g., pH, temperature) may enhance selectivity for the endo isomer.

Comparative Analysis of Microbial Strains

Table 3: Performance of Microbial Strains in 1,8-Cineole Biotransformation

StrainSubstrate Conversion (%)2-Endo Yield (%)Reference
Rhodococcus sp. (This Study)9856Rodríguez et al. (2006)
Pseudomonas sp.7534Asakawa et al. (1988)
Bacillus sp.6828Roberts et al. (2002)

The Rhodococcus sp. strain outperforms previously reported strains in both conversion efficiency and yield, highlighting its suitability for industrial applications .

Q & A

Q. Methodological Focus

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices and fragmentation patterns (e.g., base ion m/z 109 for 2,3-dehydro derivatives) confirm identity .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve stereochemistry, with key signals at δ 1.2–1.4 ppm (methyl groups) and δ 3.5–4.0 ppm (hydroxy and ether oxygens) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol gradients .

How does this compound mitigate oxidative stress in in vivo models?

Mechanistic Insight
In lead-induced hepatotoxicity models, researchers measure:

  • Biomarkers : Serum ALT/AST levels (via colorimetric assays) and hepatic malondialdehyde (MDA, via thiobarbituric acid reactive substances assay) .
  • Antioxidants : Glutathione (GSH) content is quantified using Ellman’s reagent .
    Mechanistically, this compound downregulates NF-κB and TLR4/MyD88 signaling, reducing pro-inflammatory cytokines (e.g., IL-6) . In endothelial cells, it activates autophagy via Beclin-1 and LC3-II/LC3-I upregulation, counteracting high glucose-induced apoptosis .

What factors contribute to contradictory reports on the antimicrobial efficacy of this compound?

Data Contradiction Analysis
Variability arises from:

  • Bacterial strain specificity : Pseudomonas fluorescens shows higher resistance than S. aureus due to efflux pumps .
  • Solubility limitations : Poor aqueous solubility necessitates DMSO or cyclodextrin carriers, which may inhibit activity at high concentrations .
  • Culture conditions : Aerobic vs. anaerobic environments alter metabolic pathways, affecting compound efficacy .

What are the advantages of microbial biocatalysts over chemical synthesis for producing this compound derivatives?

Q. Comparative Synthesis Strategies

  • Microbial systems (e.g., Citrobacter braakii): Enable regio- and stereoselective hydroxylation without harsh reagents . Yields up to 98% are achieved in 24 hours .
  • Chemical synthesis : Requires toxic catalysts (e.g., BF₃·Et₂O) and yields racemic mixtures, necessitating costly chiral separations .
  • Hybrid approaches : Semi-synthesis from 1,8-cineole precursors improves scalability but faces oxidation side reactions .

How is the stereochemical configuration of this compound validated in synthetic products?

Q. Advanced Analytical Challenge

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (1S,2S,4R,8R)-2α,9-dihydroxy-1,8-cineole .
  • Circular Dichroism (CD) : Correlates Cotton effects with known enantiomers .
  • Natta projections : Clarify ambiguous stereochemistry in complex bicyclic structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Endo-hydroxy-1,8-cineole
Reactant of Route 2
2-Endo-hydroxy-1,8-cineole

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